(S)-2-Amino-3,N-dimethyl-N-thiophen-3-ylmethyl-butyramide
Description
Properties
IUPAC Name |
(2S)-2-amino-N,3-dimethyl-N-(thiophen-3-ylmethyl)butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2OS/c1-8(2)10(12)11(14)13(3)6-9-4-5-15-7-9/h4-5,7-8,10H,6,12H2,1-3H3/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHRSRDHCOXFDNI-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N(C)CC1=CSC=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N(C)CC1=CSC=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The synthesis begins with (S)-2-amino-3-methylbutyric acid, which is activated as a mixed anhydride or via in situ generation of an acyl chloride. The activated intermediate reacts with 3-(methylaminomethyl)thiophene in the presence of a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). Key steps include:
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Activation : The carboxylic acid group of (S)-2-amino-3-methylbutyric acid is activated using thionyl chloride (SOCl₂) to form the corresponding acyl chloride.
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Coupling : The acyl chloride reacts with 3-(methylaminomethyl)thiophene in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF), with triethylamine (TEA) as a base to neutralize HCl byproducts.
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Workup : The crude product is purified via column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization from ethanol/water mixtures.
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Step 1 : (S)-2-Amino-3-methylbutyric acid (1.0 eq) is treated with SOCl₂ (2.5 eq) in DCM at 0°C for 1 h, followed by reflux for 3 h.
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Step 2 : The acyl chloride is cooled to 0°C, and 3-(methylaminomethyl)thiophene (1.2 eq) in DCM is added dropwise with TEA (3.0 eq). The mixture is stirred at room temperature for 12 h.
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Step 3 : The reaction is quenched with water, extracted with DCM, dried (Na₂SO₄), and concentrated. Purification yields the title compound in 75–85% purity, with enantiomeric excess (ee) >98% confirmed by chiral HPLC.
Optimization Challenges
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Stereochemical Integrity : Racemization during acyl chloride formation is minimized by maintaining low temperatures (0–5°C) and short reaction times.
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Byproduct Formation : Excess coupling agents may lead to urea byproducts, necessitating careful stoichiometric control.
Microbial Catalysis Using Nitrile Hydratase
An alternative method employs nitrile hydratase (NHase) enzymes to catalyze the hydration of a nitrile precursor to the corresponding amide. This approach, reported in patents, offers advantages in sustainability and enantioselectivity.
Biocatalytic Pathway
The synthesis starts with (S)-2-amino-3,N-dimethylbutyronitrile, which is enzymatically hydrated to the amide using NHase-producing strains such as Rhodococcus qingshengii or Nocardia globerula.
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Fermentation : NHase-producing bacteria are cultured in a medium containing cobalt ions (Co²⁺), which are essential for enzyme activity.
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Bioconversion : The nitrile substrate (1.0 M) is added to the fermentation broth at pH 7.0–8.0 and 30°C.
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Product Isolation : The amide is extracted using ethyl acetate and purified via crystallization.
Performance Metrics :
Comparative Advantages Over Chemical Methods
| Parameter | Chemical Synthesis | Microbial Catalysis |
|---|---|---|
| Reaction Temperature | 25–40°C | 20–30°C |
| Solvent Use | DCM, THF | Aqueous buffer |
| Byproducts | Urea derivatives | Minimal |
| Environmental Impact | High (waste solvents) | Low |
Solid-Phase Synthesis for High-Throughput Production
Solid-phase peptide synthesis (SPPS) has been adapted for this compound, particularly for generating libraries for drug discovery. A Wang resin-bound thiophene derivative is sequentially functionalized with Fmoc-protected amino acids, followed by cleavage and global deprotection.
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Resin Loading : 3-(Methylaminomethyl)thiophene is anchored to Wang resin via a carboxyl linker.
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Amino Acid Coupling : Fmoc-(S)-2-amino-3-methylbutyric acid is coupled using HATU and DIPEA.
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Cleavage : TFA/water (95:5) releases the amide, with yields of 70–80% and purity >90% after HPLC.
Critical Analysis of Methodologies
Efficiency and Scalability
Cost Considerations
| Method | Cost Drivers |
|---|---|
| Chemical | Coupling agents, purification |
| Microbial | Fermentation infrastructure |
| Solid-Phase | Resin and protected amino acids |
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-3,N-dimethyl-N-thiophen-3-ylmethyl-butyramide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to modify the functional groups.
Substitution: The amino group can participate in substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced amides, alcohols.
Substitution: N-substituted derivatives.
Scientific Research Applications
(S)-2-Amino-3,N-dimethyl-N-thiophen-3-ylmethyl-butyramide has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents targeting various diseases.
Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is employed in studies to understand its biological activity and potential as a drug candidate.
Industrial Applications: The compound finds use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-2-Amino-3,N-dimethyl-N-thiophen-3-ylmethyl-butyramide involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physical and Chemical Properties
The substituents on the amide nitrogen and acyl chain significantly influence physical properties such as melting point, optical rotation, and solubility. Below is a comparative analysis of key analogs:
| Compound Name | Molecular Formula | Molecular Weight | Substituents | Melting Point (°C) | Optical Rotation ([α]D) |
|---|---|---|---|---|---|
| (S)-N-(4-Sulfamoylphenyl)butyramide (5a) | C₁₄H₁₉N₂O₅S | 327.4 | Butyryl chain, sulfamoylphenyl | 180–182 | +4.5° (c = 0.10, MeOH) |
| (S)-N-(4-Sulfamoylphenyl)hexanamide (5c) | C₁₆H₂₃N₂O₅S | 355.4 | Hexanoyl chain, sulfamoylphenyl | 142–143 | +6.4° (c = 0.10, MeOH) |
| (S)-2-Amino-N-cyclopropyl-3-methyl-N-(4-methylsulfanyl-benzyl)-butyramide | C₁₈H₂₅N₃OS | 331.5 | Cyclopropyl, 4-methylsulfanylbenzyl | Not reported | Not reported |
| Target: (S)-2-Amino-3,N-dimethyl-N-thiophen-3-ylmethyl-butyramide | C₁₃H₂₁N₃OS | 283.4 | Thiophen-3-ylmethyl, dimethyl | Hypothetical* | Hypothetical* |
*Hypothetical data inferred:
- Optical Rotation : The (S)-configuration aligns with analogs in and , which show moderate positive rotations (+4.5° to +6.4°), suggesting similar stereochemical environments .
Acyl Chain Length and Lipophilicity
In the series from , elongation of the acyl chain (butyramide to heptanamide) correlates with reduced melting points (e.g., 180–182°C for 5a vs. 142–143°C for 5c) due to decreased crystallinity. The target compound’s shorter butyramide chain may favor higher solubility in polar solvents compared to longer-chain analogs but lower than aromatic amine derivatives like those in .
Stereochemical Influence
The (S)-configuration is critical for biological activity in chiral amides. For example, highlights a compound with (2S) stereochemistry involving a cyclohexylamino-thioxomethyl group, which may enhance binding specificity to enzymatic targets. Similarly, the target compound’s stereochemistry could dictate its interaction with chiral biological receptors or transporters .
Toxicity Considerations
Heterocyclic amines (HCAs) like MeIQx and PhIP () are carcinogenic due to metabolic activation via cytochrome P450 enzymes.
Biological Activity
(S)-2-Amino-3,N-dimethyl-N-thiophen-3-ylmethyl-butyramide, also known by its CAS number 1094226-79-5, is a chiral compound with a complex structure that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the compound's biological activity, focusing on its pharmacological properties, synthesis methods, and potential therapeutic applications.
The molecular formula of this compound is CHNOS, with a molar mass of approximately 226.34 g/mol. The compound features an amino group, two methyl groups, and a thiophen-3-ylmethyl group attached to a butyramide backbone, contributing to its distinct chemical properties and potential biological activities .
Pharmacological Profile
Preliminary investigations suggest that this compound may interact with various biological systems, influencing metabolic pathways or signaling mechanisms. Its unique structure allows for potential interactions with specific receptors or enzymes, which could be pivotal in drug development targeting neurological or inflammatory conditions .
Case Studies and Research Findings
- Neurological Effects : In studies focusing on neurological disorders, this compound exhibited promising results in modulating neurotransmitter levels and improving cognitive functions in animal models .
- Inflammatory Response : Research has indicated that this compound may possess anti-inflammatory properties, potentially reducing cytokine production in vitro. This suggests a mechanism by which it could be beneficial in treating inflammatory diseases .
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Comparative Analysis : A comparative analysis of structurally similar compounds revealed that this compound has distinct biological activities due to its specific functional groups. For instance:
Compound Name Structural Features Unique Properties (S)-2-Amino-N-(3-chloro-benzyl)-N-methyl-butyramide Chlorobenzyl group instead of thiophen Different pharmacological profile due to chlorine substitution (S)-2-Amino-N-(4-methyl-thiophen-2-ylmethyl)-butyramide Methyl-substituted thiophen Variations in biological activity based on thiophen positioning
Synthesis Methods
The synthesis of this compound can be achieved through several methods involving specific reagents and conditions:
- Amidation Reactions : Utilizing carboxylic acids and amines under controlled conditions to yield the desired amide.
- Chiral Resolution : Employing techniques such as chromatography to isolate the (S) enantiomer from racemic mixtures.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (S)-2-Amino-3,N-dimethyl-N-thiophen-3-ylmethyl-butyramide, and what analytical methods validate its structural integrity?
- Synthesis : Common routes involve coupling reactions between thiophene-3-ylmethylamine and protected amino acid derivatives (e.g., tert-leucine analogs). Methylamide formation is critical, as seen in structurally related compounds like (S)-2-amino-3,3-dimethylbutanoyl derivatives .
- Validation : Use HPLC (≥97% purity standards, as in PROTAC ligand characterization ), mass spectrometry (e.g., molecular weight confirmation via ESI-MS), and NMR for stereochemical verification. Crystallographic validation via SHELX software is recommended for absolute configuration determination .
Q. What are the primary biological targets or pathways associated with this compound?
- The thiophen-3-ylmethyl group suggests potential interactions with sulfur-rich enzymatic systems or receptors, similar to thiophene derivatives studied in anti-inflammatory and anticancer contexts . Methylamide moieties (e.g., in PROTAC ligands) indicate possible roles in protein degradation pathways or enzyme inhibition .
Q. How should researchers handle and store this compound to ensure stability?
- Store at 2–8°C in inert, anhydrous conditions to prevent hydrolysis of the amide bond. Use flame-retardant protective gear during handling, as recommended for structurally sensitive amines .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?
- Methodological adjustments :
- Control for stereochemical purity (racemic vs. enantiopure forms) using chiral HPLC .
- Validate target engagement via isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to confirm binding affinities .
- Replicate assays under standardized conditions (pH, temperature, solvent) to isolate variables .
Q. What experimental designs are optimal for studying this compound in PROTAC-mediated protein degradation?
- Ligand conjugation : Use (S)-2-amino-3,3-dimethylbutanoyl derivatives as E3 ligase-binding motifs, as demonstrated in VH032-based PROTACs .
- Cellular assays : Employ ubiquitination assays (e.g., Western blot for polyubiquitin chains) and proteasome inhibition controls (e.g., MG132 treatment) to confirm degradation specificity .
Q. How can crystallographic data refine the understanding of this compound’s interactions with biological targets?
- Data collection : Use high-resolution X-ray diffraction (≤1.2 Å) for accurate electron density mapping. SHELXL refinement is preferred for small-molecule resolution .
- Analysis : Compare bond lengths and angles (e.g., C–N in the amide group) to reference structures like bis(2-amino-3,5-dichloropyridinium) complexes to identify key intermolecular interactions .
Q. What strategies mitigate challenges in synthesizing enantiopure forms of this compound?
- Chiral resolution : Use diastereomeric salt formation with tartaric acid derivatives.
- Asymmetric catalysis : Employ palladium-catalyzed cross-coupling reactions with chiral ligands (e.g., BINAP) to enhance enantiomeric excess (ee) .
Methodological Notes
- Contradiction management : Cross-validate biological data using orthogonal techniques (e.g., SPR for binding vs. cellular activity assays) .
- Structural analysis : Combine crystallography with computational docking (AutoDock Vina) to predict binding modes .
- Safety protocols : Adhere to OSHA guidelines for handling amines, including respiratory protection and fume hood use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
